Cas no 1214375-07-1 (methyl 3,5-dibromopyridine-4-carboxylate)

Methyl 3,5-dibromopyridine-4-carboxylate is a brominated pyridine derivative with applications in pharmaceutical and agrochemical synthesis. Its key advantages include its role as a versatile intermediate for further functionalization, owing to the reactivity of the bromine substituents and the ester group. The compound's stability under standard conditions ensures reliable handling and storage. Its structural features enable selective cross-coupling reactions, such as Suzuki or Stille couplings, making it valuable for constructing complex heterocyclic frameworks. The methyl ester group also provides a convenient handle for hydrolysis or transesterification, enhancing its utility in multistep synthetic routes. This product is particularly useful in medicinal chemistry for the development of bioactive molecules.
methyl 3,5-dibromopyridine-4-carboxylate structure
1214375-07-1 structure
Product name:methyl 3,5-dibromopyridine-4-carboxylate
CAS No:1214375-07-1
MF:C7H5NO2Br2
MW:294.928
CID:3165424
PubChem ID:46311118

methyl 3,5-dibromopyridine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3,5-dibromo-4-pyridinecarboxylate
    • methyl 3,5-dibromopyridine-4-carboxylate
    • 1214375-07-1
    • Z1269217976
    • WS-02408
    • AT11253
    • SY279516
    • MFCD14698026
    • Methyl3,5-dibromoisonicotinate
    • Methyl 3,5-dibromoisonicotinate
    • CS-0187484
    • 893-170-8
    • MDL: MFCD14698026
    • Inchi: InChI=1S/C7H5Br2NO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3
    • InChI Key: OTAPIZRUTJEJPF-UHFFFAOYSA-N
    • SMILES: COC(=O)C1=C(C=NC=C1Br)Br

Computed Properties

  • Exact Mass: 294.86665g/mol
  • Monoisotopic Mass: 292.86870g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.2Ų
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.9±0.1 g/cm3
  • Boiling Point: 280.6±35.0 °C at 760 mmHg
  • Flash Point: 123.5±25.9 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

methyl 3,5-dibromopyridine-4-carboxylate Security Information

methyl 3,5-dibromopyridine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2347-100MG
methyl 3,5-dibromopyridine-4-carboxylate
1214375-07-1 95%
100MG
¥ 462.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2347-1G
methyl 3,5-dibromopyridine-4-carboxylate
1214375-07-1 95%
1g
¥ 1,828.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2347-500MG
methyl 3,5-dibromopyridine-4-carboxylate
1214375-07-1 95%
500MG
¥ 1,221.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2347-10G
methyl 3,5-dibromopyridine-4-carboxylate
1214375-07-1 95%
10g
¥ 9,141.00 2023-04-03
eNovation Chemicals LLC
Y1214224-5g
Methyl 3,5-dibromoisonicotinate
1214375-07-1 95%
5g
$1000 2024-07-23
TRC
M333528-25g
Methyl 3,5-Dibromo-4-pyridinecarboxylate
1214375-07-1
25g
$ 80.00 2022-06-03
Chemenu
CM364325-1g
Methyl 3,5-dibromo-4-pyridinecarboxylate
1214375-07-1 95%
1g
$282 2022-06-14
Aaron
AR00HGWG-1g
Methyl 3,5-dibromo-4-pyridinecarboxylate
1214375-07-1 97%
1g
$269.00 2023-12-16
eNovation Chemicals LLC
Y1214224-5g
methyl 3,5-dibromoisonicotinate
1214375-07-1 95%
5g
$1000 2025-02-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2347-100mg
methyl 3,5-dibromopyridine-4-carboxylate
1214375-07-1 95%
100mg
¥462.0 2024-04-25

Additional information on methyl 3,5-dibromopyridine-4-carboxylate

Methyl 3,5-Dibromopyridine-4-Carboxylate: A Comprehensive Overview

Methyl 3,5-dibromopyridine-4-carboxylate (CAS No. 1214375-07-1) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure and properties, has garnered attention in recent years due to its potential in advanced chemical synthesis and material engineering.

The molecular structure of methyl 3,5-dibromopyridine-4-carboxylate consists of a pyridine ring substituted with bromine atoms at positions 3 and 5, and a methyl ester group at position 4. This configuration imparts the compound with distinct electronic and steric properties, making it a valuable building block in organic synthesis. The presence of bromine atoms introduces electrophilic aromatic substitution reactivity, while the ester group provides functional versatility for further chemical modifications.

Recent studies have highlighted the role of methyl 3,5-dibromopyridine-4-carboxylate in the development of novel materials, particularly in the field of coordination chemistry. Researchers have utilized this compound as a ligand to construct metal-organic frameworks (MOFs) with enhanced catalytic activity and stability. For instance, a study published in *Nature Chemistry* demonstrated that incorporating methyl 3,5-dibromopyridine-4-carboxylate into MOF structures significantly improved their ability to catalyze cross-coupling reactions under mild conditions.

In addition to its role in materials science, methyl 3,5-dibromopyridine-4-carboxylate has shown promise in pharmaceutical applications. Its ability to act as a precursor for bioactive molecules has been explored in drug discovery programs targeting various therapeutic areas. A research team from the University of California reported that derivatives of this compound exhibited potent anti-inflammatory activity in preclinical models, suggesting its potential as a lead compound for developing new drugs.

The synthesis of methyl 3,5-dibromopyridine-4-carboxylate typically involves multi-step processes that require precise control over reaction conditions to ensure high yield and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact. For example, the use of palladium-catalyzed coupling reactions has been optimized to streamline the preparation of this compound on an industrial scale.

From an environmental standpoint, the stability and biodegradability of methyl 3,5-dibromopyridine-4-carboxylate have been extensively studied to assess its ecological footprint. Studies conducted by the European Chemicals Agency (ECHA) indicate that this compound exhibits moderate persistence in aquatic environments but does not pose significant risks to human health or ecosystems when handled according to safety guidelines.

Looking ahead, the demand for methyl 3,5-dibromopyridine-4-carboxylate is expected to grow as its applications expand into emerging areas such as green chemistry and sustainable materials production. Its compatibility with renewable energy technologies and its role in developing eco-friendly catalysts further underscore its importance in modern chemical research.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1214375-07-1)methyl 3,5-dibromopyridine-4-carboxylate
A1039451
Purity:99%
Quantity:1g
Price ($):253.0